molecular formula C12H9NOS B12802845 Benzene, 1-nitroso-4-(phenylthio)- CAS No. 83504-80-7

Benzene, 1-nitroso-4-(phenylthio)-

Cat. No.: B12802845
CAS No.: 83504-80-7
M. Wt: 215.27 g/mol
InChI Key: ZJJZKULIQWNROF-UHFFFAOYSA-N
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Description

Properties

CAS No.

83504-80-7

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

1-nitroso-4-phenylsulfanylbenzene

InChI

InChI=1S/C12H9NOS/c14-13-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11/h1-9H

InChI Key

ZJJZKULIQWNROF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-nitroso-4-(phenylthio)- can be achieved through several methods. One common approach involves the reduction of nitro compounds or the oxidation of amino precursors. The direct nitrosation of aromatic compounds is also a viable method. For instance, the reaction of diphenylmercury with nitrosyl bromide (NOBr) can yield nitroso compounds .

Industrial Production Methods: Industrial production of Benzene, 1-nitroso-4-(phenylthio)- typically involves optimized classical synthetic pathways. These methods often include the use of specific reagents and conditions to ensure high yield and purity. Solvent-free solid-state preparative methods combined with purification techniques are also employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-nitroso-4-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitroso or phenylthio groups are replaced by other substituents.

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Benzene, 1-nitroso-4-(phenylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-nitroso-4-(phenylthio)- involves its interaction with molecular targets through its nitroso and phenylthio groups. The nitroso group can participate in redox reactions, influencing cellular signaling pathways. The phenylthio group can interact with various enzymes and proteins, modulating their activity and function .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-Nitro-4-(phenylthio)benzene
  • CAS No.: 952-97-6
  • Molecular Formula: C₁₂H₉NO₂S
  • Molecular Weight : 231.27 g/mol
  • Synonyms: 4-Nitrodiphenyl sulfide, p-Nitrophenyl phenyl sulfide, NSC 87341 .

Structural Features: The compound consists of a benzene ring with a nitro (-NO₂) group at position 1 and a phenylthio (-S-C₆H₅) group at position 4. The para-substitution pattern creates a planar, conjugated system that enhances stability and influences electronic properties.

Key Properties :

  • Boiling Point : 561.40 K (estimated at 13.30 kPa) .
  • Thermodynamic Data :
    • Heat Capacity (Cp,gas): 477.23 J/mol·K (Joback method) .
  • Spectroscopic Data : Mass spectrometry and 3D structural data are available via NIST .

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among related compounds:

Compound Name CAS No. Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
1-Nitro-4-(phenylthio)benzene 952-97-6 C₁₂H₉NO₂S -NO₂ (1), -S-C₆H₅ (4) 231.27 High thermal stability; agrochemical intermediate
1-(1-Methylethyl)-4-[(4-nitrophenyl)thio]benzene 200123-22-4 C₁₅H₁₅NO₂S -C(CH₃)₂ (1), -S-C₆H₄-NO₂ (4) 273.35 Increased steric bulk; potential use in polymers
1-Methyl-4-[[(4-nitrophenyl)methyl]thio]benzene 100866-66-8 C₁₄H₁₃NO₂S -CH₃ (1), -SCH₂-C₆H₄-NO₂ (4) 265.32 Enhanced lipophilicity; drug delivery systems
1-Methyl-3-(phenylthio)benzene N/A C₁₃H₁₂S -CH₃ (1), -S-C₆H₅ (3) 200.30 Meta-substitution alters electronic properties; organic electronics
1-(Ethylthio)-4-fluorobenzene 2924-75-6 C₈H₉FS -S-C₂H₅ (1), -F (4) 156.22 Lower boiling point (411 K); fluorinated intermediates

Key Comparative Insights

Substituent Effects :
  • Electronic Properties : The nitro group in 1-nitro-4-(phenylthio)benzene is strongly electron-withdrawing, polarizing the aromatic ring and enhancing reactivity toward nucleophilic substitution. In contrast, methyl or isopropyl groups (e.g., 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]benzene) donate electrons, reducing electrophilicity .
  • Steric Effects : Bulky substituents like isopropyl (C(CH₃)₂) in CAS 200123-22-4 hinder molecular packing, lowering melting points compared to the parent compound .
Thermodynamic and Physical Properties :
  • Boiling Points : The nitro and phenylthio groups in 1-nitro-4-(phenylthio)benzene contribute to a high boiling point (561.40 K), whereas smaller substituents (e.g., -F in 1-(ethylthio)-4-fluorobenzene) reduce boiling points significantly (411 K) .
  • Lipophilicity : Compounds with alkyl chains (e.g., 1-methyl-4-[[(4-nitrophenyl)methyl]thio]benzene) exhibit higher logP values, making them suitable for hydrophobic applications .

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